2-Chloro-5-(difluoromethoxy)pyridine

Beschreibung

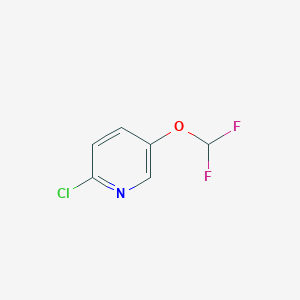

2-Chloro-5-(difluoromethoxy)pyridine (CAS: 1206980-28-0) is a halogenated pyridine derivative with the molecular formula C₆H₄ClF₂NO and a molecular weight of 179.55 g/mol. The compound features a pyridine ring substituted with a chlorine atom at the 2-position and a difluoromethoxy group (-OCF₂H) at the 5-position. Its structural uniqueness lies in the electron-withdrawing effects of the chlorine and difluoromethoxy groups, which influence reactivity, solubility, and biological activity.

Key applications include:

- Agrochemical synthesis: Used as an intermediate in pesticides and insecticides due to its bioactivity .

- Pharmaceutical research: Serves as a building block for drug candidates, leveraging fluorine’s metabolic stability .

- Organic synthesis: Employed in cross-coupling reactions and fluorinated compound development .

Analytical data for this compound includes ¹³C-NMR (126 MHz, CDCl₃) and ¹⁹F-NMR (282 MHz, CDCl₃), confirming its structural integrity . Commercial availability is noted, with pricing ranging from $37.57 (100 mg) to $218.00 (1 g) .

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBOJOIPODQJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cesium Carbonate-Catalyzed Synthesis via Sodium Difluorochloroacetate and 5-Chloropyridine-2-ol

A highly efficient and well-documented synthetic route involves the reaction of sodium difluorochloroacetate with 5-chloropyridine-2-ol under cesium carbonate catalysis in a mixed solvent system. The process is conducted under nitrogen atmosphere with controlled heating, yielding 2-chloro-5-(difluoromethoxy)pyridine with high purity and yield.

Reaction Conditions and Procedure:

| Parameter | Details |

|---|---|

| Reactants | Sodium difluorochloroacetate, 5-chloropyridine-2-ol |

| Catalyst | Cesium carbonate |

| Solvent | Mixed solvent of acetonitrile and water (10:1 volume ratio) |

| Mass ratio (Na difluorochloroacetate : 5-chloropyridine-2-ol : catalyst) | 15-17 : 6 : 20 |

| Solid-to-liquid ratio (g/mL) | 22 : 1 |

| Temperature | 70-75 °C |

| Reaction time | 15-20 hours |

| Atmosphere | Nitrogen protection |

| Work-up | Addition of water, extraction with ethyl acetate, concentration, column purification |

| Yield | Up to 97.6% |

| Purity | Approximately 98.5% |

- The reaction proceeds by nucleophilic substitution where the difluoromethoxy group is introduced onto the pyridine ring.

- Cesium carbonate acts as a base catalyst facilitating the reaction.

- The mixed solvent system balances solubility and reactivity.

- Nitrogen atmosphere prevents oxidation and side reactions.

- The method is noted for its short synthetic route, operational simplicity, and ease of control.

- High yield and purity make it suitable for industrial scale-up.

This method is extensively described in patent CN112979565B and represents a state-of-the-art approach for synthesizing this compound with excellent reproducibility.

Halogenation and Methoxylation Routes (General Industrial Approach)

While specific detailed procedures for this compound are less commonly reported outside patent literature, industrial synthesis often involves:

- Selective halogenation of the pyridine ring to introduce chlorine at the 2-position.

- Introduction of the difluoromethoxy group through nucleophilic substitution or halogen-exchange reactions.

- Use of halogen-exchange reagents such as anhydrous potassium fluoride to facilitate the replacement of halogen atoms with difluoromethoxy groups.

These steps are optimized for scale, cost, and efficiency in industrial settings. The halogenation steps require careful control to avoid over-halogenation or unwanted isomers, often employing selective catalysts and controlled temperature regimes.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-5-(difluoromethoxy)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form biaryl compounds

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation

Major Products:

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of aminopyridines

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(difluoromethoxy)pyridine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(difluoromethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Bioactivity Comparison:

- This compound: Prioritized in pesticide development for lower bee toxicity compared to neonicotinoids like acetamiprid .

- 2-Chloro-5-(trifluoromethyl)pyridine : Broad-spectrum insecticidal activity but faces regulatory restrictions due to environmental persistence .

Biologische Aktivität

Overview of 2-Chloro-5-(difluoromethoxy)pyridine

This compound is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyridine derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

- Molecular Formula : C6H4ClF2N

- Molecular Weight : 165.55 g/mol

- CAS Number : Not specifically listed but can be derived from its structure.

Antimicrobial Activity

Pyridine derivatives often exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, the presence of halogen substituents (like chlorine and fluorine) can enhance the lipophilicity of the compound, potentially increasing its ability to penetrate bacterial membranes.

Anti-inflammatory Properties

Research indicates that certain pyridine derivatives can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses. This suggests that this compound might have potential as an anti-inflammatory agent.

Anticancer Activity

The anticancer potential of pyridine derivatives is well-documented. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways involved in cancer progression.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study evaluated a series of chloro-substituted pyridines against Gram-positive and Gram-negative bacteria. Results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their non-substituted counterparts.

-

Research on Anti-inflammatory Effects :

- Another research article focused on pyridine derivatives' ability to inhibit COX enzymes. The findings suggested that modifications in the pyridine ring could lead to significant reductions in inflammation markers in vitro.

-

Investigation of Anticancer Properties :

- A recent study explored the effects of various substituted pyridines on cancer cell lines, demonstrating that certain modifications could lead to increased cytotoxicity against breast cancer cells, highlighting the potential for developing new anticancer agents from this class of compounds.

Summary Table of Biological Activities

| Activity Type | Mechanism | Reference Studies |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Study on chloro-substituted pyridines |

| Anti-inflammatory | COX inhibition and cytokine modulation | Research on pyridine derivatives |

| Anticancer | Induction of apoptosis and cell cycle arrest | Investigation on cancer cell lines |

Q & A

Q. What are the standard synthetic routes for 2-Chloro-5-(difluoromethoxy)pyridine and its derivatives?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or halogenation reactions. For example:

- Halogenation : Bromination of 2-Chloro-5-(difluoromethoxy)toluene using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator under controlled temperatures (60–80°C) .

- Catalytic Methods : Use of transition metal catalysts (e.g., Pd or Cu) to enhance selectivity in cross-coupling reactions for derivatives, such as 6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine .

- Vapour-Phase Halogen Exchange : Industrial-scale production may involve vapour-phase reactions to introduce trifluoromethyl or chloro substituents .

Q. How is spectroscopic characterization (e.g., NMR) performed for structural confirmation?

- Methodological Answer :

- 13C-NMR and 19F-NMR : Critical for confirming the difluoromethoxy group and chlorine positioning. For instance, 126 MHz 13C-NMR and 282 MHz 19F-NMR spectra in CDCl3 resolve peaks for aromatic carbons and fluorine atoms, respectively .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, particularly for halogenated derivatives .

Q. What initial biological screening assays are used to evaluate derivatives?

- Methodological Answer :

- Antiglycation Assays : Measure IC50 values (e.g., 240–250 μM for imidazo derivatives) using bovine serum albumin (BSA) incubated with glucose/methylglyoxal .

- Antioxidant Activity : DPPH radical scavenging assays quantify free radical inhibition .

- β-Glucuronidase Inhibition : Enzymatic assays with p-nitrophenyl-β-D-glucuronide as substrate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in halogenation steps?

- Methodological Answer :

- Temperature and Solvent Control : Lower temperatures (e.g., 0–5°C) reduce side reactions during bromination. Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Catalyst Screening : Pd(PPh3)4 or CuI in Sonogashira couplings improve selectivity for alkynyl derivatives .

- Flow Chemistry : Continuous flow reactors minimize by-products in large-scale halogenation .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer :

- Purity Analysis : HPLC or GC-MS ensures compound purity (>98%), as impurities may skew IC50 values .

- Assay Standardization : Use internal controls (e.g., aminoguanidine for antiglycation assays) to normalize inter-lab variability .

- Docking Studies : Molecular dynamics simulations reconcile discrepancies by modeling ligand-receptor interactions (e.g., imidazo derivatives with β-glucuronidase) .

Q. What safety precautions are critical when handling reactive intermediates?

- Methodological Answer :

- Ventilation : Use fume hoods for bromination steps to avoid inhalation of toxic gases (e.g., HBr) .

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles are mandatory due to corrosivity (pH < 2 for chloromethyl derivatives) .

- First Aid Protocols : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Mechanistic and Functional Studies

Q. What is the role of the difluoromethoxy group in modulating reactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : The -OCF2 group increases electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution (e.g., amination) .

- Steric Effects : Compared to -OCH3, the bulkier -OCF2 group reduces steric hindrance in planar transition states .

Q. How do substituent positions influence pharmacological activity?

- Methodological Answer :

- Meta vs. Para Substitution : Derivatives with substituents at the 5-position (meta) show higher antiglycation activity than para-substituted analogs due to improved hydrogen bonding .

- Trifluoromethyl vs. Difluoromethoxy : Trifluoromethyl enhances lipophilicity (logP), improving membrane permeability, while difluoromethoxy balances polarity for solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.